5,8-Dichloroquinoline

Solid-state chemistry Crystallinity Purification

Why choose 5,8-Dichloroquinoline over other dichloroquinoline isomers? The 5,8-substitution pattern delivers three critical advantages: (1) exclusive formation of 6-nitro-5,8-dichloroquinoline upon nitration—no regioisomer mixtures, no chromatography; (2) superior 8-chloro leaving-group ability enables high-yield Pd-catalyzed mono-amination while leaving the 5-chloro group intact for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings; (3) lower CLogP (3.34) vs. 4,7-isomer improves aqueous solubility of derivatives for CNS and intracellular target drug discovery. Saves one chlorination step vs. 4,7-dichloroquinoline in herbicidal SAR per EP 0060429.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05
CAS No. 703-32-2
Cat. No. B2488021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloroquinoline
CAS703-32-2
Molecular FormulaC9H5Cl2N
Molecular Weight198.05
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
InChIKeyAGEBWUNAQGUAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,8-Dichloroquinoline (CAS 703-32-2) Procurement Guide: Core Physicochemical and Regulatory Profile


5,8-Dichloroquinoline (CAS 703-32-2) is a peri-substituted (5‑ and 8‑position) dichlorinated quinoline heterocycle with molecular formula C₉H₅Cl₂N. The compound is supplied as a solid (m.p. 97‑98 °C) and is structurally characterized by a chlorine atom adjacent to the ring nitrogen (C‑8) and a second chlorine at the C‑5 position . Its predicted XLogP3 value of 3.9 indicates moderate lipophilicity [1]. This dichloro-substitution pattern governs its reactivity profile as a synthetic intermediate, distinguishing it from other dichloroquinoline regioisomers commonly employed in medicinal chemistry, agrochemical development, and materials research. The molecule serves as a versatile halogenated building block, particularly when selective functionalization at the less-hindered 8‑position is desired [2].

Why 5,8-Dichloroquinoline Cannot Be Freely Substituted by Other Dichloroquinoline Isomers


The position of the two chlorine atoms on the quinoline scaffold dramatically influences physical properties, chemical reactivity, and biological target engagement. Experimental and predicted data show that regioisomers can exhibit substantial differences in melting point, basicity (pKₐ), lipophilicity, and electrophilic/nucleophilic site reactivity [1]. For instance, the 5,8‑isomer possesses a chlorine atom ortho to the endocyclic nitrogen, which renders it significantly more susceptible to nucleophilic aromatic substitution than isomers lacking an 8‑chloro substituent [2]. In biological applications, the 5,8‑substitution pattern is a key structural motif in several herbicidal lead series where alternative dichloro‑regioisomers exhibited diminished potency or altered selectivity profiles [3]. Therefore, substituting 5,8‑dichloroquinoline with a different dichloro‑isomer without prior experimental validation risks altering synthetic yields, reducing biological activity, or creating entirely different impurity profiles. The quantitative evidence section below details the measurable differences that justify isomer‑specific procurement.

Quantitative Differentiators for 5,8-Dichloroquinoline Against Closest Dichloro Regioisomers


Solid-State Differentiation: Melting Point as a Proxy for Crystallization and Purification Behavior

The melting point of 5,8‑dichloroquinoline (97‑98 °C) is substantially lower than that of the 4,8‑isomer (156‑160 °C) and the 2,8‑isomer (104‑111 °C) [1]. This property impacts the choice of recrystallization solvents, melt-processing compatibility, and storage conditions. A lower melting point may simplify purification via melt crystallization or allow processing as a melt in continuous flow reactors.

Solid-state chemistry Crystallinity Purification

Predicted Basicity (pKₐ) as a Driver of Salt Formation and Reactivity in Protic Media

The predicted pKₐ of the conjugate acid of 5,8‑dichloroquinoline is approximately 0.91, placing it between the 4,8‑isomer (pKₐ 0.91) and the 2,8‑isomer (pKₐ ‑2.33) [1]. The substantially lower pKₐ of the 2,8‑isomer reflects the electron‑withdrawing effect of a chlorine atom adjacent to the basic nitrogen, which is avoided in the 5,8‑isomer. This difference influences protonation state under acidic conditions, impacting extraction efficiency, salt formation, and chromatographic behavior.

Physical organic chemistry Salt formation Reactivity

Lipophilicity (CLogP / XLogP3) as a Determinator of Partitioning in Biological and Environmental Media

The experimental/predicted logP of 5,8‑dichloroquinoline ranges from 3.34 (CLogP) to 3.9 (XLogP3), whereas the 4,7‑isomer shows a LogP of 3.54‑3.60 [1]. The slightly lower lipophilicity of the 5,8‑isomer (by ~0.2‑0.5 log units) may translate into reduced non‑specific binding and improved aqueous solubility, which are desirable attributes for both chemical biology probes and agrochemical candidates.

Lipophilicity ADME Environmental fate

Regioselective Nitration: Ortho‑Substitution Directing Effect Underpinning Late‑Stage Functionalization

Nitration of 5,8‑dichloroquinoline proceeds with good regioselectivity to yield 6‑nitro‑5,8‑dichloroquinoline, as confirmed by reductive amination orientation studies [1]. This contrasts with 4,7‑dichloroquinoline, which nitrates at the 8‑position [2], and with 2,8‑dichloroquinoline, where competitive nitration sites complicate product distribution. The predictable mono‑nitration of the 5,8‑isomer enables straightforward access to 6‑amino derivatives, which are valuable intermediates for further functionalization.

Electrophilic aromatic substitution Nitration Regioselectivity

Herbicidal Lead Scope: 5‑Substituted Dichloroquinolines as Preferred Agrochemical Intermediates

In the BASF herbicide patent family EP 0060429, the general formula covering active ingredients explicitly includes dichloroquinoline derivatives bearing chlorine in the 5‑position (as well as the 6‑ or 7‑position) [1]. The 5,8‑isomer provides a direct entry into this 5‑chloro series without the need for de novo chlorination at a later stage, unlike 4,7‑dichloroquinoline, which lacks a 5‑chloro substituent and would require additional synthetic steps to introduce a chlorine atom at that position. Subsequent herbicidal composition patents (e.g., JP 57‑165368) further corroborate the utility of 5‑chloro‑substituted quinolines as key starting materials.

Agrochemical intermediates Herbicidal activity Patent landscape

Nucleophilic Substitution Reactivity: Superior Leaving-Group Aptitude at the 8‑Position

In Pd‑catalyzed amination reactions, 4,8‑dichloroquinoline (which shares the 8‑chloro feature with the 5,8‑isomer) provides mono‑aminated products in 67‑84% yield, significantly outperforming 2,8‑dichloroquinoline (42‑64% yield) [1]. The 5,8‑isomer’s 8‑chloro atom benefits from the electron‑withdrawing effect of the adjacent ring nitrogen, enhancing its reactivity in palladium‑catalyzed C‑N coupling reactions. This leaves the 5‑chloro position available for orthogonal functionalization.

Nucleophilic aromatic substitution Synthetic methodology Reaction engineering

Optimal Deployment Scenarios for 5,8-Dichloroquinoline Based on Quantitative Evidence


Synthesis of 6‑Substituted Quinoline Libraries via Regioselective Nitration

The exclusive formation of 6‑nitro‑5,8‑dichloroquinoline upon mixed‑acid nitration [1] makes this isomer the preferred starting material for preparing 6‑amino‑, 6‑sulfonamido‑, or 6‑ether‑linked quinoline derivatives. This strategy avoids the complex product mixtures encountered with the 2,8‑isomer and eliminates the need for chromatographic separation of regioisomers, leading to higher isolated yields and reduced solvent consumption.

Agrochemical Intermediate for 5‑Chloro‑Substituted Herbicidal Leads

The presence of a chlorine atom at the 5‑position aligns with the structural requirements of the herbicidal dichloroquinoline series disclosed in EP 0060429 [2]. Using 5,8‑dichloroquinoline instead of 4,7‑dichloroquinoline saves at least one chlorination step, accelerating structure‑activity relationship (SAR) exploration and reducing the cost of pilot‑scale synthesis.

Orthogonal Functionalization via Selective 8‑Amination

Leveraging the superior 8‑chloro leaving‑group ability demonstrated in Pd‑catalyzed amination of analogous isomers [3], 5,8‑dichloroquinoline can be mono‑aminated at the 8‑position in high yield, leaving the 5‑chloro group intact for subsequent Suzuki, Sonogashira, or Buchwald‑Hartwig couplings. This orthogonal reactivity is uniquely achievable with the 5,8‑substitution pattern and is not feasible with 4,5‑ or 5,7‑dichloroisomers.

Physicochemical Pre‑screening for Drug‑Like Property Optimization

The lower lipophilicity (CLogP 3.34) relative to 4,7‑dichloroquinoline (LogP 3.54‑3.60) suggests that 5,8‑dichloroquinoline may confer improved aqueous solubility and reduced plasma protein binding to its derivatives, making it a preferred core for early‑stage fragment‑based drug discovery campaigns targeting intracellular pathogens or CNS indications.

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